3-(Pyridin-4-yl)benzoyl chloride
Description
3-(Pyridin-4-yl)benzoyl chloride is a benzoyl chloride derivative featuring a pyridin-4-yl substituent at the meta position of the benzene ring. The compound’s structure combines the reactivity of an acyl chloride group with the electronic effects of the pyridine moiety. The pyridine ring, an aromatic heterocycle with a lone pair on nitrogen, introduces significant electron-withdrawing effects via inductive and resonance mechanisms. This enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive in nucleophilic acyl substitution reactions. Such reactivity is advantageous in synthesizing amides, esters, and other derivatives, particularly in pharmaceutical and agrochemical applications where pyridine-containing scaffolds are prevalent .
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-pyridin-4-ylbenzoyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-8H |
InChI Key |
KZVAHRWEQSGDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) (e.g., nitro, trifluoromethoxy, pyridinyl) increase electrophilicity, accelerating nucleophilic attacks.
- Electron-donating groups (EDGs) (e.g., methoxy, methyl) reduce reactivity by destabilizing the acyl chloride intermediate.
- Halogenated derivatives (e.g., CAS 1160250-70-3) combine electronic and steric effects, often enhancing biological activity .
Reactivity in Nucleophilic Acyl Substitution
Reactivity trends align with electronic effects:
- High Reactivity: this compound and 4-nitrobenzoyl chloride exhibit rapid reactions with nucleophiles like amines or alcohols due to strong EWGs. For example, 4-nitrobenzoyl chloride derivatives form amides (e.g., compound 6b in ) under refluxing ethanol, suggesting efficient reactivity .
- Moderate Reactivity : 3-Nitrobenzoyl chloride and 3-(Trifluoromethoxy)benzoyl chloride show intermediate reactivity, with the latter’s CF₃ group providing additional thermal stability .
- Low Reactivity : 4-Methoxy and 4-methyl derivatives require harsher conditions or catalysts for comparable conversions .
Data Tables
Table 1: Comparative Reactivity in Nucleophilic Acyl Substitution
| Compound | Relative Reactivity (Scale: 1–5) | Preferred Reaction Conditions |
|---|---|---|
| This compound | 5 | Room temperature, polar aprotic solvents |
| 4-Nitrobenzoyl chloride | 4.5 | Mild heating (40–60°C) |
| 3-(Trifluoromethoxy)benzoyl chloride | 4 | Reflux in ethanol or THF |
| 4-Methoxybenzoyl chloride | 2 | Reflux with catalysts (e.g., DMAP) |
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